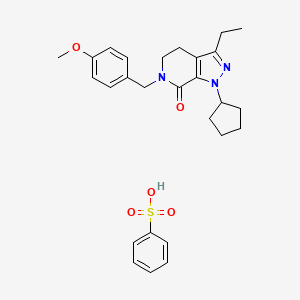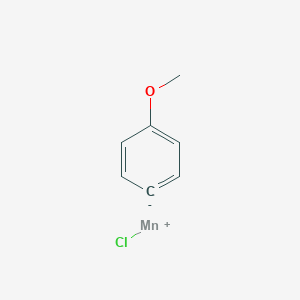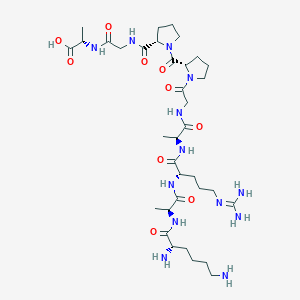![molecular formula C15H19NO2 B12579236 3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)
3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-5-azaspiro[34]octan-1-one, 3,3-dimethyl-5-(phenylmethyl)- is a heterocyclic compound that features a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-5-(phenylmethyl)- can be achieved through several routes. One common method involves the annulation of a cyclopentane ring or a four-membered ring . The reaction conditions typically require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-5-(phenylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon .
Scientific Research Applications
2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-5-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-5-(phenylmethyl)- exerts its effects is not fully understood. it is believed to interact with molecular targets through its unique spirocyclic structure, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-benzyl-3,3-dimethyl-2-oxa-5-azaspiro[3.4]octan-1-one |
InChI |
InChI=1S/C15H19NO2/c1-14(2)15(13(17)18-14)9-6-10-16(15)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 |
InChI Key |
USZNNIUWSPWPBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCCN2CC3=CC=CC=C3)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene](/img/structure/B12579158.png)

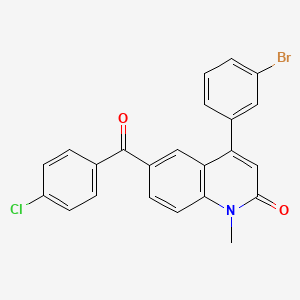
![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)
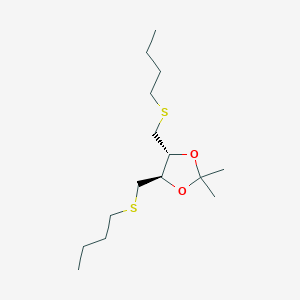
![[(Methaneseleninyl)methyl]benzene](/img/structure/B12579186.png)
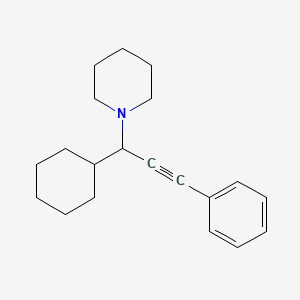
![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)
methyl}phosphonate](/img/structure/B12579215.png)
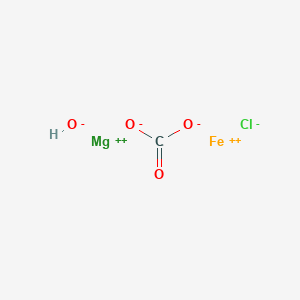
![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)
